Obafistat: A Technical Guide to a Novel 17β-HSD5 Inhibitor
Obafistat: A Technical Guide to a Novel 17β-HSD5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Obafistat, a potent and selective inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5), also known as aldo-keto reductase family 1 member C3 (AKR1C3). The document delves into the critical role of 17β-HSD5 in steroid hormone metabolism and its implications in hormone-dependent pathologies such as endometriosis and breast cancer. We will explore the mechanism of action of Obafistat, its chemical properties, and the preclinical and clinical rationale for its development. Furthermore, this guide details established methodologies for the characterization of 17β-HSD5 inhibitors, including enzymatic and cell-based assays, providing a framework for researchers in the field.
Introduction: The Therapeutic Target - 17β-Hydroxysteroid Dehydrogenase Type 5 (17β-HSD5)
The 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily comprises enzymes crucial for the regulation of steroid hormones.[1] These enzymes catalyze the interconversion of 17-ketosteroids and 17β-hydroxysteroids, thereby modulating the biological activity of androgens and estrogens.[1][2] The 17β-HSD family consists of at least 14 isoforms in mammals, each with distinct tissue distribution, substrate specificity, and catalytic preference (oxidation or reduction).[2][3][4] This diversity allows for precise, tissue-specific control of steroid hormone levels.[2]
Unlike most members of the 17β-HSD family, which belong to the short-chain dehydrogenase/reductase (SDR) superfamily, 17β-HSD5 (AKR1C3) is a member of the aldo-keto reductase (AKR) superfamily.[2][3][5][6] This distinction in protein structure underpins its unique enzymatic properties and substrate affinities.
Function and Pathophysiological Role of 17β-HSD5
17β-HSD5 is a versatile enzyme involved in the metabolism of steroids and prostaglandins.[3] It primarily functions as a reductase, converting weaker steroid precursors into their more potent forms.[7][8] Key reactions catalyzed by 17β-HSD5 include:
-
The conversion of estrone to the more potent estradiol.[7][8]
-
The reduction of progesterone to its inactive metabolite, 20α-hydroxyprogesterone.[9]
Due to its role in amplifying androgen and estrogen signaling, dysregulation of 17β-HSD5 activity has been implicated in the pathophysiology of several hormone-dependent diseases.[2] Overexpression or increased activity of 17β-HSD5 can lead to elevated local concentrations of active steroids, promoting the growth and proliferation of hormone-sensitive tissues.[7]
Key Disease Associations:
-
Endometriosis: This condition is characterized by the growth of endometrial-like tissue outside the uterus and is fueled by estrogen.[7] By locally synthesizing estradiol, 17β-HSD5 contributes to the progression of endometriotic lesions.[7]
-
Breast Cancer: In hormone receptor-positive breast cancer, intratumoral production of estrogens can drive tumor growth.[7] 17β-HSD5 contributes to this by converting estrone to estradiol within breast tissue.[10]
-
Prostate Cancer: The growth of prostate cancer is often dependent on androgens. 17β-HSD5 can increase local testosterone levels, thereby stimulating cancer cell proliferation.[7][11]
-
Benign Prostatic Hyperplasia (BPH): Elevated levels of dihydrotestosterone (DHT), a potent androgen, are implicated in BPH. 17β-HSD5 contributes to the androgen pool that can be converted to DHT.[7]
The central role of 17β-HSD5 in these pathologies makes it a compelling target for therapeutic intervention.[12] Selective inhibition of this enzyme offers a promising strategy to reduce the local production of disease-driving steroid hormones.[3][7]
Obafistat: A Potent and Selective 17β-HSD5 Inhibitor
Obafistat is a novel, potent, and selective inhibitor of 17β-HSD5.[13][14] Its development represents a significant step forward in targeting the intracrine production of steroid hormones for the treatment of hormone-dependent diseases.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | [(1R,5S)-8-(3-fluorophenyl)sulfonyl-3,8-diazabicyclo[3.2.1]octan-3-yl]-(2H-triazol-4-yl)methanone | [15] |
| Molecular Formula | C15H16FN5O3S | [15][16] |
| Molecular Weight | 365.383 g/mol | [16] |
| CAS Number | 2160582-57-8 | [15] |
Mechanism of Action
Obafistat exerts its therapeutic effect by directly binding to the active site of the 17β-HSD5 enzyme.[7] This binding event prevents the enzyme from catalyzing the conversion of steroid precursors into their more active forms.[7] By inhibiting 17β-HSD5, Obafistat effectively reduces the intracellular concentrations of potent androgens and estrogens in target tissues.[7] This targeted approach allows for the modulation of hormone-dependent pathways that drive disease progression.[7]
Caption: Obafistat inhibits 17β-HSD5, blocking the conversion of androstenedione and estrone to testosterone and estradiol, respectively, thereby reducing downstream signaling.
Therapeutic Potential and Clinical Development
The primary therapeutic applications for Obafistat are in the treatment of hormone-dependent diseases where 17β-HSD5 plays a significant role.
Endometriosis
Endometriosis is a chronic and often painful condition where tissue similar to the uterine lining grows outside the uterus.[7] This ectopic tissue is estrogen-sensitive, and local estrogen production is a key driver of its growth and the associated inflammation.[7] By inhibiting 17β-HSD5, Obafistat can reduce the local synthesis of estradiol within endometriotic lesions, potentially alleviating pain and slowing disease progression.[7] This mechanism is distinct from other hormonal therapies that suppress ovarian estrogen production.[17][18]
Hormone-Dependent Cancers
Breast Cancer: In estrogen receptor-positive (ER+) breast cancer, the tumor's growth is fueled by estrogens.[19] While aromatase inhibitors are a standard treatment that blocks the conversion of androgens to estrogens, inhibiting 17β-HSD5 offers an alternative and potentially complementary approach by preventing the conversion of estrone to the more potent estradiol directly within the tumor microenvironment.[7][10]
Prostate Cancer: Androgens are the primary drivers of prostate cancer growth.[7] By inhibiting the conversion of androstenedione to testosterone, Obafistat can reduce the levels of active androgens within the prostate, thereby inhibiting tumor growth.[7]
Methodologies for Characterizing 17β-HSD5 Inhibitors
The evaluation of novel 17β-HSD5 inhibitors like Obafistat requires a series of well-defined in vitro and in vivo assays. The following protocols provide a framework for the characterization of such compounds.
In Vitro Enzyme Inhibition Assay
Objective: To determine the potency of an inhibitor against purified 17β-HSD5 enzyme.
Principle: The activity of 17β-HSD5 can be measured by monitoring the oxidation of the cofactor NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[5]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme Solution: Purified recombinant human 17β-HSD5 diluted in assay buffer to a final concentration of 10-20 nM.
-
Cofactor Solution: NADPH prepared in assay buffer to a final concentration of 100-200 µM.
-
Substrate Solution: Androstenedione (or another suitable substrate) dissolved in DMSO and then diluted in assay buffer to a final concentration of 5-10 µM.
-
Inhibitor Stock Solution: Obafistat dissolved in DMSO to a concentration of 10 mM. Serial dilutions are then prepared in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 2 µL of the inhibitor solution (or DMSO for control).
-
Add 178 µL of a pre-mixed solution containing the assay buffer, enzyme, and NADPH.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a four-parameter logistic equation.
-
Caption: Workflow for a 17β-HSD5 enzyme inhibition assay.
Cell-Based Assay
Objective: To assess the ability of an inhibitor to block 17β-HSD5 activity within a cellular context.
Principle: Cells overexpressing 17β-HSD5 are incubated with a radiolabeled steroid precursor. The conversion to the radiolabeled product is then quantified in the presence and absence of the inhibitor.[5]
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 or a relevant cancer cell line (e.g., T47D for breast cancer) stably transfected with a 17β-HSD5 expression vector.
-
Plate the cells in a 24-well plate at a density of 1-2 x 10^5 cells per well and allow them to adhere overnight.
-
-
Inhibitor and Substrate Treatment:
-
Remove the culture medium and replace it with a serum-free medium containing various concentrations of the inhibitor (e.g., Obafistat).
-
Incubate for 1-2 hours.
-
Add [14C]-androstenedione (or another suitable radiolabeled substrate) to a final concentration of 10-50 nM.
-
Incubate for an additional 2-4 hours at 37°C.
-
-
Steroid Extraction and Analysis:
-
Collect the cell culture medium.
-
Extract the steroids from the medium using an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and resuspend the steroid residue in a small volume of mobile phase.
-
Separate the substrate and product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with a radiodetector.
-
-
Data Analysis:
-
Quantify the amount of radiolabeled substrate and product.
-
Calculate the percentage of conversion for each inhibitor concentration.
-
Determine the IC50 value as described for the enzyme inhibition assay.
-
Pharmacokinetics and In Vivo Studies
A comprehensive understanding of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Obafistat is essential for its clinical development.
Pharmacokinetic Studies
PK studies in animal models (e.g., rats, dogs) are conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Obafistat. These studies typically involve administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in plasma and various tissues over time.
In Vivo Efficacy Models
Endometriosis Model:
-
Model: Autologous endometrial implants in female rats or mice.
-
Procedure: Endometrial tissue is surgically implanted into the peritoneal cavity. After the lesions have established, animals are treated with Obafistat or a vehicle control.
-
Endpoints: Lesion size and weight, histological analysis of the lesions, and measurement of inflammatory markers.
Cancer Xenograft Model:
-
Model: Human cancer cells (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) are implanted subcutaneously into immunocompromised mice.
-
Procedure: Once tumors are established, animals are treated with Obafistat or a vehicle control.
-
Endpoints: Tumor volume, tumor weight, and biomarker analysis (e.g., Ki-67 for proliferation, steroid hormone levels within the tumor).
Conclusion and Future Directions
Obafistat represents a promising therapeutic agent for the treatment of hormone-dependent diseases by selectively targeting the intracellular production of potent androgens and estrogens through the inhibition of 17β-HSD5. Its unique mechanism of action offers a targeted approach that may provide advantages over existing hormonal therapies.
Further research and clinical trials are necessary to fully elucidate the therapeutic potential and safety profile of Obafistat. Continued investigation into its efficacy in various disease models, as well as its potential for combination therapies, will be crucial in defining its role in the clinical management of endometriosis, breast cancer, and other hormone-driven pathologies.
References
-
What are 17β-HSD5 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
-
OBAFISTAT - Inxight Drugs. (n.d.). Retrieved from [Link]
-
Obafistat | C15H16FN5O3S | CID 139593465 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
What are 17β-HSD5 stimulants and how do they work? (2024, June 25). Retrieved from [Link]
-
17β-Hydroxysteroid dehydrogenase - Wikipedia. (n.d.). Retrieved from [Link]
-
17β-Hydroxysteroid dehydrogenase - Grokipedia. (n.d.). Retrieved from [Link]
-
Obafistat - Drug Targets, Indications, Patents - Patsnap Synapse. (2025, October 25). Retrieved from [Link]
- Day, J. M., Tutill, H. J., Purohit, A., & Reed, M. J. (2008). Design and validation of specific inhibitors of 17β-hydroxysteroid dehydrogenases for therapeutic application in breast and prostate cancer, and in endometriosis.
-
Recent Advances in Drug Design and Drug Discovery for Androgen-Dependent Diseases - PMC. (n.d.). Retrieved from [Link]
-
Identification of chemically diverse, novel inhibitors of 17β-hydroxysteroid dehydrogenase type 3 and 5 by pharmacophore-based virtual screening - PubMed. (2011, May 15). Retrieved from [Link]
-
Obafistat | AKR1C3抑制剂 - MCE. (n.d.). Retrieved from [Link]
-
Design and validation of specific inhibitors of 17 -hydroxysteroid dehydrogenases for therapeutic application in breast and prostate cancer, and in endometriosis - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Aromatase inhibitors in the treatment of endometriosis - PMC. (n.d.). Retrieved from [Link]
-
Structure-function aspects and inhibitor design of type 5 17beta-hydroxysteroid dehydrogenase (AKR1C3) - PubMed. (2001, January 22). Retrieved from [Link]
-
Endometriosis Treatment & Management: Approach Considerations, Hormonal Therapy, Surgical Intervention - Medscape. (2026, January 16). Retrieved from [Link]
-
Aromatase Inhibitors for Breast Cancer - Cleveland Clinic. (2025, May 7). Retrieved from [Link]
-
Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed. (2003, March 15). Retrieved from [Link]
-
Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC. (n.d.). Retrieved from [Link]
Sources
- 1. Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 17β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. erc.bioscientifica.com [erc.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. What are 17β-HSD5 inhibitors and how do they work? [synapse.patsnap.com]
- 8. What are 17β-HSD5 stimulants and how do they work? [synapse.patsnap.com]
- 9. Structure-function aspects and inhibitor design of type 5 17beta-hydroxysteroid dehydrogenase (AKR1C3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitors of Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3): Overview and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Drug Design and Drug Discovery for Androgen-Dependent Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of chemically diverse, novel inhibitors of 17β-hydroxysteroid dehydrogenase type 3 and 5 by pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Obafistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Obafistat | AKR1C3抑制剂 | MCE [medchemexpress.cn]
- 15. Obafistat | C15H16FN5O3S | CID 139593465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. OBAFISTAT [drugs.ncats.io]
- 17. Aromatase inhibitors in the treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endometriosis Treatment & Management: Approach Considerations, Hormonal Therapy, Surgical Intervention [emedicine.medscape.com]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
